4-{[(Benzyloxy)carbonyl]amino}-3,3-difluorobutanoic acid
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Overview
Description
4-{[(Benzyloxy)carbonyl]amino}-3,3-difluorobutanoic acid is an organic compound with the molecular formula C12H14F2NO4. It is a derivative of butanoic acid, featuring a benzyloxycarbonyl-protected amino group and two fluorine atoms on the third carbon of the butanoic acid chain. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(Benzyloxy)carbonyl]amino}-3,3-difluorobutanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using a benzyloxycarbonyl (Cbz) group to prevent unwanted reactions during subsequent steps.
Introduction of Fluorine Atoms: The fluorine atoms are introduced via a fluorination reaction, often using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Formation of the Butanoic Acid Chain: The butanoic acid chain is constructed through a series of reactions, including alkylation and oxidation.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of automated reactors to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
4-{[(Benzyloxy)carbonyl]amino}-3,3-difluorobutanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-{[(Benzyloxy)carbonyl]amino}-3,3-difluorobutanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-{[(Benzyloxy)carbonyl]amino}-3,3-difluorobutanoic acid involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group can be cleaved under certain conditions, revealing the active amino group, which can then participate in various biochemical reactions. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable tool in chemical and biological studies.
Comparison with Similar Compounds
Similar Compounds
4-{[(Benzyloxy)carbonyl]amino}butanoic acid: This compound lacks the fluorine atoms present in 4-{[(Benzyloxy)carbonyl]amino}-3,3-difluorobutanoic acid, resulting in different chemical properties and reactivity.
4-{[(Benzyloxy)carbonyl]amino}benzoic acid: This compound features a benzoic acid moiety instead of the butanoic acid chain, leading to distinct applications and behavior.
Uniqueness
The presence of two fluorine atoms in this compound imparts unique properties, such as increased stability and altered reactivity, compared to similar compounds without fluorine atoms. This makes it particularly valuable in research areas requiring precise control over chemical reactions and interactions.
Properties
Molecular Formula |
C12H13F2NO4 |
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Molecular Weight |
273.23 g/mol |
IUPAC Name |
3,3-difluoro-4-(phenylmethoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C12H13F2NO4/c13-12(14,6-10(16)17)8-15-11(18)19-7-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,15,18)(H,16,17) |
InChI Key |
IKSCVLHNDOQSPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC(CC(=O)O)(F)F |
Origin of Product |
United States |
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